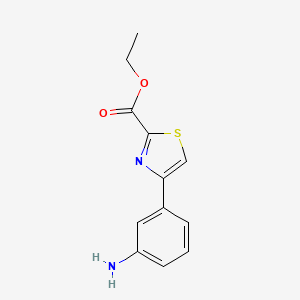

Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate

Description

Overview of Thiazole (B1198619) Ring Systems in Contemporary Chemical Research

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry. bohrium.comijarsct.co.in Its unique electronic properties and the ability of its constituent atoms to engage in various non-covalent interactions make it a "privileged scaffold" in drug design. bohrium.com Thiazole derivatives are integral to a wide array of pharmaceuticals, demonstrating a broad spectrum of biological activities. ijarsct.co.innih.gov

The versatility of the thiazole ring allows for structural modifications at multiple positions, enabling chemists to fine-tune the pharmacological profile of a molecule. ijarsct.co.in This has led to the development of thiazole-containing drugs with applications as antimicrobial, anti-inflammatory, anticancer, and antiviral agents. nih.govnih.gov The structural motif is found in both naturally occurring compounds, such as Vitamin B1 (Thiamine), and entirely synthetic drugs, including the antiretroviral agent Ritonavir and the anti-inflammatory drug Meloxicam. nih.gov The continued exploration of thiazole chemistry is thus a major focus of contemporary research, aimed at discovering new therapeutic agents to address a range of diseases. bohrium.com

Rationale for Academic Investigation into Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate and Related Aminophenyl Thiazoles

The specific compound, this compound, and its structural relatives are of significant academic and industrial interest primarily due to their role as versatile chemical intermediates. researchgate.netevitachem.com The aminophenyl group attached to the thiazole core provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecular frameworks.

One of the key drivers for research into aminophenyl thiazoles is their utility as building blocks in the synthesis of targeted therapeutic agents. For example, a structurally similar compound, Ethyl 2-(3-aminophenyl)-4-methylthiazole-5-carboxylate, serves as a precursor in the synthesis of Febuxostat, a medication used to treat gout and hyperuricemia. evitachem.com This highlights the potential of the aminophenyl thiazole scaffold in generating molecules that can modulate specific biological pathways.

Academic investigations into these compounds often focus on exploring new synthetic methodologies, expanding the chemical space of accessible derivatives, and evaluating their potential as precursors for libraries of biologically active compounds. The presence of multiple functional groups—the amino group, the ester, and the thiazole ring itself—offers a platform for diverse chemical elaborations, making these compounds valuable subjects for research in synthetic and medicinal chemistry. evitachem.com

Historical Development of Aminothiazole Derivatives in Synthetic Organic Chemistry

The synthesis of aminothiazole derivatives has a rich history, with foundational methods that are still in use today. The most prominent and historically significant method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). nih.gov This robust and versatile method has been the mainstay for the preparation of a wide variety of substituted thiazoles, including 2-aminothiazoles, for over a century.

Over the years, numerous modifications and improvements to the classical Hantzsch synthesis have been developed to enhance yields, accommodate a broader range of substrates, and improve the environmental footprint of the reaction. The fundamental approach, however, remains a cornerstone of heterocyclic chemistry. The development of synthetic routes to aminothiazole derivatives has been crucial for the advancement of medicinal chemistry, providing access to a vast library of compounds for biological screening. nih.gov The synthesis of compounds like this compound builds upon this long-standing foundation of synthetic methodology.

Properties

IUPAC Name |

ethyl 4-(3-aminophenyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-12(15)11-14-10(7-17-11)8-4-3-5-9(13)6-8/h3-7H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVIYRODQQEVRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001204019 | |

| Record name | 4-(3-Aminophenyl)thiazole-2-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460750-28-1 | |

| Record name | 4-(3-Aminophenyl)thiazole-2-carboxylic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460750-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Aminophenyl)thiazole-2-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 4 3 Aminophenyl Thiazole 2 Carboxylate

Classical and Modern Approaches to Thiazole (B1198619) Ring Construction

The formation of the thiazole heterocycle is a cornerstone of synthetic organic chemistry, with several reliable methods established for its construction. These approaches typically involve the reaction of two key fragments that provide the necessary carbon, nitrogen, and sulfur atoms to form the five-membered aromatic ring.

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains the most fundamental and widely utilized method for constructing thiazole rings. The reaction classically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or a related thiourea (B124793) derivative.

The mechanism of the Hantzsch synthesis proceeds through a sequence of well-understood steps:

Nucleophilic Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic carbon of the α-halocarbonyl compound. This initial step forms a thioimino ether intermediate.

Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered hydroxythiazoline ring.

Dehydration: The final step is an acid- or base-catalyzed dehydration of the hydroxythiazoline intermediate. This elimination of a water molecule results in the formation of the stable, aromatic thiazole ring.

This reaction is highly versatile, allowing for the synthesis of a wide array of thiazoles with various substituents at positions 2, 4, and 5 by choosing appropriately substituted precursors.

Thioamides are critical intermediates in the majority of thiazole syntheses, including the Hantzsch reaction. The N-C-S fragment within the thioamide provides the necessary nitrogen and sulfur atoms for the thiazole ring. Cyclization strategies are based on reacting the thioamide with a component that can provide the remaining two carbon atoms of the ring.

Beyond the classic reaction with α-haloketones or α-haloesters, modern variations have expanded the scope of thioamide-based cyclizations. These can include reactions with propargyl halides, α-diazoketones, or multicomponent reactions where the thioamide is formed in situ. The versatility of the thioamide functional group makes it a central building block in the strategic assembly of substituted thiazoles.

Specific Synthetic Pathways Towards Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate

The synthesis of the title compound is strategically planned around the introduction of the 3-aminophenyl group at the C4 position and the ethyl carboxylate group at the C2 position of the thiazole ring.

A common and reliable method for synthesizing this compound involves a multi-step sequence starting from a nitro-substituted precursor. This approach is advantageous because nitroaromatic compounds are often more stable and readily available than their amino counterparts, and the nitro group can be selectively reduced in a later step without affecting the thiazole ring or the ester group.

The typical two-step sequence is as follows:

Hantzsch Synthesis of the Nitro Intermediate: The first step is the synthesis of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate. This is achieved via a Hantzsch reaction between 3-nitrothiobenzamide and an ethyl α-halo-α-oxoacetate , such as ethyl bromopyruvate . The thioamide provides the C2, nitrogen, and sulfur atoms, while ethyl bromopyruvate provides the C4, C5, and the attached carboxylate group. The reaction is typically carried out in a polar solvent like ethanol (B145695).

Reduction of the Nitro Group: The second step involves the chemoselective reduction of the nitro group on the phenyl ring to an amine group. This transformation must be mild enough to avoid reducing the thiazole ring or the ester functionality. Common and effective reagents for this purpose include tin(II) chloride (SnCl₂) in the presence of hydrochloric acid or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source. commonorganicchemistry.comwikipedia.orgscispace.comgoogle.com This step yields the final target compound, this compound.

| Step | Reaction | Key Reagents | Product |

|---|---|---|---|

| 1 | Hantzsch Thiazole Synthesis | 3-Nitrothiobenzamide, Ethyl bromopyruvate | Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate |

| 2 | Nitro Group Reduction | SnCl₂/HCl or H₂/Pd-C | This compound |

To improve efficiency and reduce waste, one-pot synthesis techniques have been developed for various thiazole derivatives. researchgate.netnih.gov While a specific one-pot synthesis for this compound is not extensively documented, a plausible strategy can be designed based on established methods for similar compounds.

A potential one-pot approach could involve the reaction of 3-nitrobenzaldehyde , a sulfur source like sodium hydrosulfide or Lawesson's reagent , an ammonia (B1221849) source, and ethyl bromopyruvate in a single reaction vessel. This would form the nitro-substituted thiazole intermediate in situ. Following the completion of the cyclization, a reducing agent such as tin(II) chloride could be added directly to the same pot to convert the nitro group to the amine, thus completing the synthesis in a single, continuous process.

Optimization of such a reaction would involve careful selection of solvents, catalysts, and reaction temperatures to ensure compatibility between the cyclization and reduction steps. The key advantage is the avoidance of isolating and purifying the intermediate, which saves time and resources.

Exploration of Precursor Compounds and Starting Materials in Synthesis

The successful synthesis of this compound relies on the availability and reactivity of specific precursor compounds. The choice of starting materials directly dictates the synthetic route.

Key precursors for the multi-step synthesis include:

3-Nitrobenzamide/3-Nitrobenzonitrile: These are the common starting points for the synthesis of 3-nitrothiobenzamide. The amide can be thionated using reagents like Lawesson's reagent.

3-Nitrothiobenzamide: This is the crucial thioamide component for the Hantzsch synthesis, providing the 3-nitrophenyl substituent at the C2 position of the final thiazole (relative to the thioamide carbon).

Ethyl Bromopyruvate: This α-haloester is a key building block that provides the C4 and C5 atoms of the thiazole ring and the ethyl carboxylate group at the C2 position. google.com Its high reactivity is due to the presence of both a bromine atom and a ketone, making it an excellent electrophile for the Hantzsch reaction.

For a route that begins with the amino group already present, 3-aminothiobenzamide would be the required precursor, though it can be less stable than its nitro counterpart.

| Precursor Compound | Role in Synthesis | Fragment Provided to Final Structure |

|---|---|---|

| 3-Nitrothiobenzamide | Thioamide for Hantzsch reaction | C2, N, S, and 3-Nitrophenyl group (later reduced) |

| Ethyl Bromopyruvate | α-Haloester for Hantzsch reaction | C4, C5, and Ethyl 2-carboxylate group |

| Tin(II) Chloride (SnCl₂) | Reducing Agent | Not incorporated; facilitates NO₂ to NH₂ conversion |

| Palladium on Carbon (Pd/C) | Hydrogenation Catalyst | Not incorporated; facilitates NO₂ to NH₂ conversion |

Catalytic Systems and Reaction Conditions for Efficient Synthesis

The efficient synthesis of thiazole derivatives, including this compound, is highly dependent on the selection of appropriate catalytic systems and the optimization of reaction conditions. The traditional Hantzsch thiazole synthesis, which involves the reaction of thioamides with α-haloketones, remains a foundational method. bepls.com However, modern advancements have introduced a variety of catalysts and conditions to improve yields, reduce reaction times, and enhance the environmental profile of the synthesis.

A significant focus has been on the development of heterogeneous and recyclable catalysts. For instance, silica-supported tungstosilicic acid has been successfully employed as a reusable catalyst in the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. mdpi.com This system offers high yields (79-90%) and the catalyst can be easily recovered by simple filtration and reused in subsequent reactions. mdpi.com Similarly, magnetic nanoparticles, such as NiFe2O4, have been utilized as efficient and recyclable catalysts for the green, one-pot multicomponent synthesis of novel thiazole scaffolds. acs.org

In addition to metal-based catalysts, organocatalysts have gained attention for their eco-friendly nature. Asparagine, a simple amino acid, can function as a bifunctional organocatalyst in the one-pot synthesis of 2-aminothiazoles. bepls.com Its Lewis base (NH2 group) and Brønsted acid (COOH group) functionalities are involved in the reaction mechanism. bepls.com 1,4-Diazabicyclo[2.2.2]-octane (DABCO) is another eco-friendly, recyclable base catalyst that provides good to excellent yields and reduces reaction times in the synthesis of thiazole derivatives. bepls.com

Reaction conditions are also a critical factor. The use of unconventional energy sources like microwave and ultrasonic irradiation has been shown to significantly accelerate reaction rates and improve yields. bepls.commdpi.com Microwave-assisted green approaches can lead to the formation of thiazole derivatives in excellent yields and high purity within minutes (10-15 min) under catalyst-free conditions. bepls.com Ultrasonic irradiation, often used in conjunction with catalysts like silica-supported tungstosilicic acid or cross-linked chitosan (B1678972) hydrogels, provides an energy-efficient alternative to conventional heating, enabling reactions at milder temperatures (e.g., 40°C). mdpi.commdpi.com

The choice of solvent also plays a pivotal role. While traditional organic solvents are often used, there is a strong shift towards greener alternatives such as water, polyethylene (B3416737) glycol (PEG), and ethanol. bepls.commdpi.com

| Catalyst System | Key Advantages | Typical Conditions | Product Yield |

| Silica Supported Tungstosilisic Acid | Reusable, efficient | Conventional heating or ultrasonic irradiation | 79-90% mdpi.com |

| NiFe2O4 Nanoparticles | Recyclable, green catalyst | One-pot, multicomponent reaction | Good to excellent acs.org |

| Asparagine | Green organocatalyst, bifunctional | 80°C in DMSO | Not specified bepls.com |

| DABCO | Eco-friendly, recyclable base | Not specified | Good to excellent bepls.com |

| Cross-linked Chitosan Hydrogel | Recyclable biocatalyst | Ultrasonic irradiation (40°C) | High yields mdpi.com |

| Catalyst-Free | Simple, rapid | Microwave irradiation (120°C, 10-15 min) | Excellent yields bepls.com |

Principles of Sustainable Synthesis in Thiazole Compound Preparation

The principles of sustainable or "green" chemistry are increasingly being integrated into the synthesis of thiazole compounds to minimize environmental impact and enhance safety. researchgate.net These principles guide the development of new synthetic routes that are more efficient in terms of atoms, energy, and resources.

Key sustainable strategies in thiazole synthesis include:

Multi-component, One-Pot Reactions: These reactions combine two or more starting materials in a single reaction vessel to form the final product, often without isolating intermediates. bepls.comnih.gov This approach reduces solvent usage, purification steps, and waste generation, making it a highly atom-economical and efficient strategy. bepls.com The Hantzsch thiazole synthesis is often adapted into a one-pot procedure. mdpi.com

Use of Green Solvents: A primary goal of green chemistry is to replace hazardous organic solvents. researchgate.net Water is an ideal green solvent, and several high-yielding procedures for thiazole synthesis have been developed using water as the medium. bepls.com Other environmentally benign solvents like polyethylene glycol (PEG) and ethanol are also employed, offering advantages such as recyclability and low toxicity. bepls.commdpi.com

Energy Efficiency: The use of microwave and ultrasonic irradiation as energy sources offers a more efficient and faster alternative to conventional heating. researchgate.net These techniques can dramatically reduce reaction times from hours to minutes and often lead to higher product yields and purity. bepls.commdpi.com

Renewable Starting Materials and Biocatalysis: While less common for this specific class, a broader green chemistry principle involves using renewable feedstocks. The use of biocatalysts, such as chitosan-based hydrogels, aligns with this principle by utilizing naturally derived materials for chemical transformations. mdpi.com

By incorporating these principles, the synthesis of thiazole compounds like this compound can be performed more efficiently and with a significantly reduced environmental footprint. researchgate.net

Chemical Transformations and Derivatization of Ethyl 4 3 Aminophenyl Thiazole 2 Carboxylate

Reactions Involving the Aminophenyl Moiety

The primary amino group attached to the phenyl ring is a potent nucleophile and a site for a variety of chemical modifications. Its reactivity is characteristic of aromatic amines, allowing for transformations such as acylation, sulfonylation, and diazotization.

The amino group of Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate readily participates in nucleophilic substitution reactions with electrophilic reagents like acyl chlorides, anhydrides, and sulfonyl chlorides. evitachem.com These reactions lead to the formation of stable amide and sulfonamide linkages, respectively.

Acylation is a common strategy to introduce a wide array of functional groups. The reaction typically proceeds by treating the parent amine with an appropriate acylating agent in the presence of a base to neutralize the acid byproduct. Similarly, the formation of sulfonamides is achieved through the reaction of the amino group with sulfonyl chlorides. nih.gov This N-sulfonylation is a key reaction in the synthesis of many biologically active compounds. nih.govnih.gov For instance, the general synthesis of N-(thiazol-2-yl)benzenesulfonamides involves dissolving the aminothiazole derivative and sodium acetate (B1210297) in water, followed by the addition of the relevant sulfonyl chloride and heating. nih.gov

| Reaction Type | Reagent | Conditions | Product |

| Acylation | Acyl Chloride (R-COCl) | Aprotic Solvent, Base (e.g., Pyridine, Triethylamine) | N-Acyl derivative |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Water, Sodium Acetate, 80-85 °C | N-Sulfonamide derivative |

The primary aromatic amino group can be converted into a diazonium salt, a highly versatile intermediate for introducing a variety of substituents onto the aromatic ring. The process, known as diazotization, involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C).

While specific studies on this compound are not detailed, the diazotization of analogous amino-heterocyclic esters, such as ethyl 3-amino-1H-pyrazole-4-carboxylate, is well-documented. researchgate.net The resulting diazonium salt is often unstable and is used immediately in subsequent reactions. These transformations include:

Sandmeyer Reactions: Replacement of the diazonium group with halides (-Cl, -Br) or cyano (-CN) groups using copper(I) salts.

Schiemann Reaction: Replacement with fluorine using fluoroboric acid (HBF₄).

Gattermann Reaction: Replacement with halides using copper powder.

Hydrolysis: Replacement with a hydroxyl (-OH) group by heating in an aqueous acidic solution.

Azo Coupling: Reaction with electron-rich aromatic compounds (like phenols or anilines) to form brightly colored azo compounds. Thiazoles are known to combine with diazonium salts to produce such dyes. pharmaguideline.com

These reactions significantly expand the synthetic utility of the parent compound by enabling the introduction of a wide range of functional groups onto the phenyl ring.

Modifications of the Ethyl Ester Functional Group

The ethyl ester at the C2 position of the thiazole (B1198619) ring is another key site for chemical modification, primarily through hydrolysis to the corresponding carboxylic acid, which can then be converted into other derivatives.

The ethyl ester can be readily hydrolyzed to its corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is a widely used method. This typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidification to protonate the carboxylate salt and precipitate the carboxylic acid. nih.govgoogle.com For example, a common procedure involves refluxing the ester with a 10% aqueous NaOH solution, followed by cooling and acidification with HCl to a pH of 3 to yield the solid carboxylic acid. google.com

| Reagent | Solvent | Conditions | Product | Reference |

| Sodium Hydroxide (NaOH) | Water | Reflux, 1h | 4-(3-aminophenyl)thiazole-2-carboxylic acid | google.com |

| Lithium Hydroxide (LiOH) | Methanol (MeOH) / Water | 0 °C to Room Temp | 4-(3-aminophenyl)thiazole-2-carboxylic acid | nih.gov |

The ethyl ester can undergo transesterification in the presence of an acid or base catalyst and a different alcohol, allowing for the exchange of the ethyl group for other alkyl or aryl groups.

More commonly, the carboxylic acid obtained from hydrolysis serves as a precursor for the synthesis of amides. Direct amidation of the carboxylic acid with a primary or secondary amine is facilitated by coupling agents. A standard laboratory method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Alternatively, recent methods have demonstrated the use of catalysts like titanium tetrafluoride (TiF₄) for the direct amidation of carboxylic acids with amines in refluxing toluene. researchgate.net These amidation reactions are fundamental in medicinal chemistry for creating diverse libraries of compounds for biological screening. nih.gov

Functionalization of the Thiazole Ring System

The thiazole ring itself can undergo chemical modification, typically through electrophilic substitution. In the case of this compound, the C2 and C4 positions are substituted, leaving the C5 position as the primary site for functionalization. The thiazole ring's reactivity profile shows that the C5 position is generally electron-rich and thus susceptible to attack by electrophiles. pharmaguideline.com

Several electrophilic substitution reactions can be envisioned at the C5 position:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids, although conditions must be carefully controlled to avoid degradation of the ring.

Vilsmeier-Haack Reaction: Formylation (introduction of a -CHO group) at the C5 position can be achieved using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This reaction has been successfully applied to other 2-acetamidothiazole (B125242) derivatives. researchgate.net

Condensation Reactions: The C5 position can also be functionalized through condensation reactions. For example, related thiazolone structures undergo condensation with various aromatic aldehydes at the C5 position, attaching a new arylmethylene moiety to the ring. nih.gov

These modifications of the thiazole core are crucial for exploring the structure-activity relationships of resulting derivatives in various applications. evitachem.comnih.gov

Metal-Catalyzed Cross-Coupling Reactions for Peripheral Diversification

The amino group on the phenyl ring of this compound serves as a versatile handle for diversification through metal-catalyzed cross-coupling reactions. These reactions are instrumental in forging new carbon-carbon and carbon-heteroatom bonds, thereby enabling the introduction of a wide array of substituents onto the aromatic periphery. While direct cross-coupling with the amino group can be challenging, it is often converted to a more reactive functional group, such as a halide or a boronic acid derivative, to facilitate these transformations.

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical in achieving high yields and selectivity. For example, a typical Suzuki-Miyaura coupling might employ a palladium acetate/Xantphos catalyst system. nih.gov The electronic nature of the substituents on the coupling partners can also significantly impact the reaction outcome. nih.gov

| Reaction Type | Catalyst/Reagents | Reactants | Product Description |

| Suzuki-Miyaura Coupling | Pd(OAc)2/Xantphos, Base | Aryl/Heteroaryl Boronic Acid | Aryl or heteroaryl group attached to the phenyl ring. |

| Sonogashira Coupling | Palladium catalyst, Copper co-catalyst | Terminal Alkyne | Alkynyl group attached to the phenyl ring. |

| Buchwald-Hartwig Amination | Palladium catalyst, Ligand | Amine | Substituted amino group attached to the phenyl ring. |

Synthesis of Hybrid Heterocyclic Systems Incorporating the Thiazole Scaffold

The inherent reactivity of the functional groups in this compound facilitates its use as a building block for the construction of more complex, hybrid heterocyclic systems. These hybrid structures, which integrate the thiazole moiety with other heterocyclic rings, often exhibit unique biological activities and material properties. nih.gov

One common strategy involves the reaction of the amino group with suitable precursors to form a new heterocyclic ring fused or linked to the phenyl group. For example, condensation of the aminophenylthiazole with dicarbonyl compounds or their equivalents can lead to the formation of quinoline, quinoxaline, or benzodiazepine (B76468) rings.

Another approach involves the transformation of the ester group into other functionalities that can participate in cyclization reactions. For instance, hydrolysis of the ester to a carboxylic acid, followed by conversion to an acid chloride or amide, opens up pathways for the synthesis of oxadiazoles (B1248032) or other heterocycles.

Furthermore, the thiazole ring itself can participate in cycloaddition reactions, although this is less common. The strategic combination of these synthetic methodologies allows for the creation of a diverse library of thiazole-containing hybrid molecules. For example, novel thiazole-benzimidazole hybrids have been synthesized through the acid-catalyzed condensation-cyclization reaction of a related thiazole derivative with variously substituted benzene-1,2-diamines. arkat-usa.org This approach of molecular hybridization is a powerful tool for drug discovery, aiming to enhance efficacy and mitigate resistance. nih.gov

| Hybrid Heterocycle | Key Reactants | Reaction Type |

| Thiazolo-Benzimidazole | Benzene-1,2-diamine | Condensation-cyclization |

| Thiazolo-Quinoline | β-ketoester | Conrad-Limpach or Döbner-von Miller reaction |

| Thiazolo-Oxadiazole | Hydrazine, then a carboxylic acid derivative | Cyclization |

| Thiazolo-Pyrimidine | Amidines, Guanidines | Condensation |

Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in mapping the carbon-hydrogen framework of Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate.

¹H NMR Spectroscopy provides information on the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group (a triplet and a quartet), the aromatic protons of the aminophenyl ring, and the proton on the thiazole (B1198619) ring. The chemical shifts (δ) of the aromatic protons are influenced by the positions of the amino and thiazole substituents, with expected splitting patterns (e.g., singlets, doublets, triplets) revealing their coupling relationships.

¹³C NMR Spectroscopy complements ¹H NMR by providing a count of the non-equivalent carbon atoms and information about their chemical environment. The spectrum of this compound would display separate signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons of the thiazole ring, and the carbons of the aminophenyl ring. The chemical shifts of the aromatic carbons are particularly diagnostic of the substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethyl CH₃ | 1.2 - 1.4 | Triplet |

| Ethyl CH₂ | 4.2 - 4.4 | Quartet |

| Amino (NH₂) | 3.5 - 5.0 | Broad Singlet |

| Aromatic CH | 6.5 - 7.5 | Multiplets |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl CH₃ | 14 - 16 |

| Ethyl CH₂ | 60 - 62 |

| Aromatic CH | 110 - 130 |

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-Thiazole | 130 - 135 |

| Thiazole C-2 | 160 - 165 |

| Thiazole C-4 | 148 - 152 |

| Thiazole C-5 | 110 - 115 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional moieties.

The presence of the amino group (-NH₂) would be indicated by N-H stretching vibrations, typically appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹. The ester group would be identified by a strong C=O stretching absorption band around 1700-1730 cm⁻¹ and C-O stretching bands in the 1100-1300 cm⁻¹ region. The aromatic ring system would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ range. The thiazole ring itself has characteristic ring vibrations that contribute to the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (ethyl) | C-H Stretch | 2850 - 2980 |

| Ester C=O | C=O Stretch | 1700 - 1730 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Thiazole Ring | Ring Vibrations | Fingerprint Region |

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis. For this compound, with a molecular formula of C₁₂H₁₂N₂O₂S, the expected molecular weight is approximately 248.3 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 248. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for similar structures include the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a fragment ion at m/z 203, or the loss of the entire ethyl carboxylate group. Fragmentation of the thiazole or aminophenyl rings can also occur, providing further structural clues.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would unequivocally confirm its molecular structure.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC-PDA)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its separation from reaction byproducts and starting materials. High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a widely used method for this purpose.

An HPLC method for this compound would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The PDA detector would monitor the absorbance of the eluting compounds over a range of wavelengths, allowing for the quantification of the main product and any impurities. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification. The purity of the compound can be determined by integrating the peak area of the main component relative to the total peak area of all components in the chromatogram. While a specific HPLC method for this compound is not detailed in the provided search results, the general principles of HPLC are routinely applied to compounds of this class for purity assessment. bldpharm.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For derivatives of Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the optimized molecular geometry. nih.govnih.gov These studies provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

Theoretical calculations for related thiazole (B1198619) structures have shown a strong correlation with experimental data, confirming the hypothesized structures of the compounds. researchgate.net The optimized geometry reveals the spatial arrangement of the atoms, which in turn influences the molecule's physical and chemical properties. For instance, in a similar ethyl pyrrole (B145914) carboxylate derivative, DFT was used to analyze the molecular structure and the spatial orientation of its various atoms. materialsciencejournal.org Such analyses are fundamental for understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. nih.gov For various thiazole derivatives, FMO analysis has been used to predict their electronic and structural properties. researchgate.netscienceopen.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. This analysis helps in understanding the charge transfer interactions that can occur within the molecule and with other species. For related compounds, the minimal HOMO-LUMO energy gap has been shown to clearly explain their reactivity with biological receptors. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Data for a Related Thiazole Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2154 |

| LUMO Energy | -1.5899 |

| HOMO-LUMO Gap | 4.6255 |

Data is for a representative related compound, Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, as specific data for the target compound was not available in the search results. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different electrostatic potential values. Typically, red regions indicate negative potential, associated with nucleophilic sites (electron-rich), while blue regions represent positive potential, indicating electrophilic sites (electron-poor). researchgate.net

For various heterocyclic compounds, including those with thiazole rings, MEP analysis helps to identify the most likely sites for intermolecular interactions. researchgate.netresearchgate.net For example, in related triazole-thione compounds, the nitrogen atoms of the rings and the sulfur atom of the C=S group are often found in the negative potential (red) region, suggesting they are prone to electrophilic attack. researchgate.net This information is vital for understanding how the molecule might interact with biological targets like proteins.

Computational Prediction of Chemical Behavior and Reaction Pathways

Computational methods are also employed to predict the chemical behavior and potential reaction pathways of molecules. By calculating various quantum chemical parameters derived from DFT studies, such as hardness, softness, electronegativity, and electrophilicity, researchers can gain insights into the molecule's reactivity. nih.gov

These reactivity descriptors help in understanding how the molecule will behave in different chemical environments. For instance, the local reactivity descriptor analysis can be performed to identify the specific reactive sites within the molecule. nih.gov This predictive capability is essential in the design of new synthetic routes and in understanding the mechanisms of action for biologically active compounds.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug design to understand the binding mechanisms and affinities of potential drug candidates. impactfactor.org

For numerous thiazole derivatives, molecular docking studies have been conducted to investigate their interactions with various biological targets, such as enzymes and receptors involved in cancer and microbial infections. nih.govresearchgate.netmdpi.com These simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. The binding affinity, often expressed as a docking score or binding free energy, provides a measure of how strongly the ligand binds to the target. For example, docking studies on thiazole-based compounds have identified derivatives with strong binding affinities to target proteins, suggesting their potential as therapeutic agents. impactfactor.orgnih.gov

In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters for Molecular Design

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are computational tools that estimate these properties based on the molecule's structure.

These predictions are vital for designing molecules with favorable drug-like properties. For various thiazole-based compounds, in silico ADME studies have been performed to evaluate their potential for oral bioavailability and to ensure they comply with established guidelines like Lipinski's Rule of Five. impactfactor.orgresearchgate.netnih.gov These studies have shown that many thiazole derivatives possess good predicted absorption and drug-likeness properties, making them promising candidates for further development. nih.govresearchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate |

| Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates |

| Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate |

Role As a Key Intermediate and Building Block in Advanced Organic Synthesis

Application in the Synthesis of Complex Thiazole-Containing Molecules

The chemical architecture of Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate serves as a robust platform for the synthesis of elaborate molecules centered around the thiazole (B1198619) nucleus. The presence of the amino group allows for a variety of transformations, including acylation, alkylation, and diazotization, while the ethyl ester can be hydrolyzed, reduced, or converted into amides. These reactions open pathways to a diverse range of derivatives.

Researchers have leveraged this intermediate to construct fused heterocyclic systems such as thiazolo[3,2-a]pyrimidines, which are recognized for their broad spectrum of biological activities. biointerfaceresearch.comias.ac.in For instance, the synthesis of these bicyclic structures often involves the reaction of a 2-aminothiazole (B372263) derivative with dicarbonyl compounds or their equivalents, leading to the formation of the fused pyrimidine (B1678525) ring. biointerfaceresearch.com This strategy has been employed to create series of substituted thiazolo[3,2-a]pyrimidine derivatives for biological evaluation. ias.ac.innih.gov

Furthermore, this building block is instrumental in synthesizing potent enzyme inhibitors. Its structure is embedded within advanced intermediates used to produce c-Met kinase inhibitors for cancer therapy and precursors for the anti-gout medication Febuxostat. nih.govgoogle.com The synthesis of natural products and their analogues, such as the marine tryptamide alkaloid Bacillamide A, has also been achieved using synthetic routes that rely on functionalized thiazole carboxylate intermediates. arkat-usa.org

| Target Molecule/Class | Synthetic Application | Reference |

|---|---|---|

| Thiazolo[3,2-a]pyrimidines | Used as a precursor for cyclocondensation reactions to form fused heterocyclic systems with potential biological activities. | biointerfaceresearch.comias.ac.innih.gov |

| c-Met Kinase Inhibitors | Serves as a core scaffold for the synthesis of thiazole carboxamide derivatives designed as potent anticancer agents. | nih.gov |

| Glioblastoma Inhibitors | Acts as a starting material for creating thiazole-1,2,3-triazole hybrids that exhibit cytotoxicity against glioblastoma cells. | ajgreenchem.com |

| Bacillamide A Analogues | Utilized in the convergent synthesis of a marine natural product and its derivatives through amide bond formation. | arkat-usa.org |

Utilization in Combinatorial Chemistry and Library Synthesis

The structural features of this compound make it an excellent scaffold for combinatorial chemistry and the synthesis of compound libraries. The ability to readily modify both the amino and the ester functional groups allows for the systematic introduction of a wide variety of substituents. This diversity-oriented approach enables the generation of large collections of related molecules, which can then be screened for biological activity against various therapeutic targets.

For example, a library of thiazole–1,2,3–triazole hybrids was synthesized using a thiazole carboxylate derivative as the starting point for a 1,3-dipolar cycloaddition "click" reaction. ajgreenchem.com Similarly, series of 4-aryl-5-aminomethyl-thiazole-2-amines have been created to explore their potential as Rho-kinase (ROCK) inhibitors. brieflands.comresearchgate.net This strategy of creating a focused library around a common core is fundamental to modern drug discovery, allowing for the rapid exploration of structure-activity relationships (SAR). The compound serves as a key intermediate, enabling the development of diverse bioactive molecules for both pharmaceutical and agrochemical applications. chemimpex.com

Precursor for Novel Scaffold Development in Medicinal Chemistry Research

In medicinal chemistry, the discovery of novel molecular scaffolds is crucial for developing new drugs with unique mechanisms of action or improved properties. This compound and its close analogues are frequently used as precursors for such scaffolds due to the proven biological importance of the thiazole ring. researchgate.net The thiazole nucleus is considered a "privileged structure," as it is found in numerous pharmacologically active compounds.

Research has demonstrated the successful development of new scaffolds based on this core. A notable example is the discovery and optimization of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide as a novel scaffold active against both sensitive and resistant cancer cell lines. nih.gov This work highlights how the aminophenyl thiazole framework can be elaborated into potent therapeutic agents. nih.gov Furthermore, thiazole derivatives have been identified as promising scaffolds for creating new antibacterial and antifungal agents to combat multidrug-resistant pathogens. nih.govmdpi.com

A primary application of this compound in medicinal chemistry is in the rational design of molecules that target specific biological pathways, such as enzymes or receptors. The aminophenyl thiazole core provides a versatile template that can be functionalized to achieve high-affinity binding to a target's active site.

This approach has led to the development of potent and selective inhibitors for several key enzymes implicated in disease. For instance, derivatives have been synthesized as inhibitors of c-Met kinase, a receptor tyrosine kinase involved in cancer progression. nih.gov Other research has focused on creating thiazolo[3,2-a]pyrimidines that act as Topoisomerase II inhibitors, another important target in oncology. nih.gov In the realm of cardiovascular disease and neurology, related thiazole-amine scaffolds have been designed to inhibit Rho-associated kinase (ROCK), a target for conditions like hypertension and glaucoma. brieflands.comresearchgate.net The compound's utility also extends to the development of small molecules that can induce the expression of specific transcription factors, such as Oct3/4, which is crucial for generating induced pluripotent stem cells (iPSCs). nih.gov

| Target | Derived Compound Class | Therapeutic Area | Reference |

|---|---|---|---|

| Topoisomerase II | Thiazolo[3,2-a]pyrimidines | Oncology | nih.gov |

| c-Met Kinase | Thiazole/Thiadiazole Carboxamides | Oncology | nih.gov |

| Rho-kinase (ROCK) | 4-Aryl-thiazole-2-amines | Cardiovascular, Glaucoma | brieflands.comresearchgate.net |

| Thymidylate Synthase | Thiazole-1,2,3-Triazole Hybrids | Oncology (Glioblastoma) | ajgreenchem.com |

| Oct3/4 Expression | Ethyl 2-((phenyl)amino)thiazole-4-carboxylates | Regenerative Medicine | nih.gov |

Scaffold hopping is a powerful strategy in drug design where the core structure of a known active compound is replaced with a different, often isosteric, scaffold to discover new compounds with improved properties, such as enhanced potency, better selectivity, or novel intellectual property. The thiazole core of this compound is an attractive candidate for such strategies.

By retaining key pharmacophoric features while altering the central framework, chemists can explore new chemical space. For example, the development of various thiazole and thiadiazole carboxamide derivatives as c-Met inhibitors represents a form of scaffold exploration to optimize activity. nih.gov A more direct application of this concept is seen in the synthesis of novel fused heteroaromatic systems, such as 2H-thiazolo[4,5-d] nih.govijnc.irresearchgate.nettriazole, which was specifically developed as a valuable building block to promote scaffold hopping strategies in medicinal chemistry research. rsc.org This approach allows researchers to leverage the favorable properties of the thiazole ring while creating structurally distinct molecules.

Intermediate in the Synthesis of Other Heterocyclic Architectures

Beyond its use in creating derivatives that retain the core thiazole structure, this compound is a valuable intermediate for constructing other, more complex heterocyclic architectures. The thiazole ring itself can act as a component in subsequent cyclization reactions to form fused polycyclic systems.

This is exemplified by the synthesis of thiazolo[3,2-a]pyrimidines, where the thiazole ring is annulated with a pyrimidine ring. ias.ac.innih.govresearchgate.net This reaction transforms the initial monocyclic heterocycle into a bicyclic system with a bridgehead nitrogen atom, significantly altering its three-dimensional shape and biological properties. nih.govresearchgate.net Similarly, thiazole precursors are used to synthesize thiazolo[5,4-d]thiazoles, a class of fused coplanar heterocycles with applications in materials science and biology. mdpi.com The synthesis of the marine alkaloid Bacillamide A also demonstrates this principle, where a substituted thiazole-4-carboxylate is a key intermediate that is ultimately coupled with another molecular fragment (tryptamine) to yield the final complex natural product. arkat-usa.org These examples underscore the role of the parent compound not just as a scaffold, but as a foundational building block for diverse heterocyclic structures.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Investigation of Substituent Effects on Reactivity and Molecular Interactions

The biological activity of thiazole (B1198619) derivatives can be significantly altered by the nature and position of substituents on their core structure. Systematic studies that modify the aminophenyl and thiazole moieties provide deep insights into their molecular interactions.

The phenyl ring at the 4-position of the thiazole is a common target for modification. The presence of electron-withdrawing or electron-donating groups on this ring can drastically influence the compound's biological efficacy. For instance, in some series of thiazole derivatives, the presence of an electron-withdrawing group at the para-position of the phenyl ring was found to enhance antibacterial activity. nih.gov Similarly, studies on 2-phenylthiazole-4-carboxamide (B13865131) derivatives revealed that substituents on the phenyl ring played a critical role in their cytotoxic activity against various cancer cell lines. nih.gov A methoxy (B1213986) group at the 4-position improved activity against Caco-2 cells, while a 3-fluoro substituent showed good activity against multiple cell lines. nih.gov In another study, a para-nitro group, a strong electron-withdrawing moiety, on a phenylthiazole derivative rendered the best anticancer activity against the SKNMC neuroblastoma cell line. nih.gov

Conversely, the amino group at the 3-position of the phenyl ring in Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate is a key site for functionalization. This primary amine can be converted into amides, sulfonamides, or Schiff bases, leading to new classes of compounds with distinct biological profiles. For example, the acylation of the amino group in 2-aminothiazole (B372263) derivatives has been shown to produce compounds with varying antimicrobial activities. mdpi.com

The ethyl carboxylate group at the 2-position of the thiazole ring also offers a handle for modification. It can be hydrolyzed to the corresponding carboxylic acid, which introduces a potential hydrogen-bonding site, or converted to amides or hydrazides. mdpi.com Such modifications can impact the molecule's solubility, cell permeability, and interaction with biological targets. SAR analysis has shown that introducing a hydrogen-bond acceptor, such as an ester or amide group, can be beneficial for antiviral potency in certain quinoxalinone-thiazole hybrids. science.gov

Table 1: Effect of Phenyl Ring Substituents on the Biological Activity of Thiazole Derivatives This table is interactive. Click on the headers to sort the data.

| Parent Scaffold | Substituent (Position) | Effect on Activity | Activity Type | Reference |

|---|---|---|---|---|

| 2-Phenylthiazole-4-carboxamide | Methoxy (4-) | Improved activity | Anticancer (Caco-2) | nih.gov |

| 2-Phenylthiazole-4-carboxamide | Fluoro (3-) | Good activity profile | Anticancer | nih.gov |

| N-Phenyl-2-p-tolylthiazole-4-carboxamide | Nitro (4-) | Best activity in series | Anticancer (SKNMC) | nih.gov |

| 4-Phenylthiazol-2-amine | Electron-withdrawing group (para) | Good activity | Antibacterial | nih.gov |

| Aminothiazole Derivative | 4-Trifluoromethylphenyl | Significant activity | Antiviral (Influenza A) | nih.gov |

| Aminothiazole Derivative | 4-Chlorophenyl | High activity | Antioxidant | nih.gov |

| Quinoxalin-2(1H)-one Thiazole | Halogen or strong electron-withdrawing group | Dramatically lost activity | Antiviral | science.gov |

Stereochemical Considerations in the Design of Thiazole Derivatives

While this compound itself is not chiral, the introduction of stereocenters into its derivatives is a critical aspect of molecular design. The three-dimensional arrangement of atoms can profoundly affect a molecule's interaction with chiral biological targets like enzymes and receptors.

Stereochemical control is a known factor in some synthetic routes to thiazoles, such as the Hantzsch thiazole synthesis. science.gov When designing derivatives, introducing chiral substituents or creating new chiral centers can lead to enantiomers or diastereomers with markedly different biological activities. For example, in the development of 1,3,4-thiadiazole-thiazolone hybrids as potential inhibitors of the human mitotic kinesin Eg5, a chiral center was a key feature of the molecular design. ucl.ac.uk The specific stereochemistry of the phenyl ring at this chiral center was crucial for its fit within the enzyme's binding pocket. ucl.ac.uk Therefore, when modifying the this compound scaffold, particularly by adding complex side chains to the amino group or the thiazole ring, controlling the stereochemistry is essential for achieving the desired therapeutic effect and avoiding off-target interactions.

Electronic and Steric Influences on Thiazole-Based Molecular Scaffolds

The electronic nature of the thiazole ring and the steric properties of its substituents are fundamental to its function as a molecular scaffold. Thiazole is an electron-deficient system, a property that influences its reactivity and non-covalent interactions. wikipedia.orgrsc.org

The electronic properties of substituents on the phenyl ring directly modulate the electron density of the entire molecule. Electron-withdrawing groups (e.g., nitro, halogen) can decrease the electron density on the phenyl and thiazole rings, which may reduce certain types of activity. science.gov Conversely, electron-donating groups (e.g., methyl, methoxy) can increase electron density, potentially enhancing interactions with electron-poor biological targets. nih.gov These electronic effects influence the strength of hydrogen bonds, dipole-dipole interactions, and pi-stacking interactions that are crucial for ligand-receptor binding.

Steric hindrance is another major factor. Bulky substituents can physically block a molecule from fitting into a compact binding site. However, they can also be used strategically to orient the molecule favorably and make specific, productive contacts with a target. In studies of thiazole-based photoswitches, steric interactions caused by ortho-substituents were found to perturb nonbonding orbitals and influence the relative energy of different isomers, which in turn affected their thermal stability. acs.org This demonstrates that both the size and placement of substituents must be carefully considered to optimize molecular shape and complementarity to a biological target.

Ligand Design Strategies Based on the Thiazole Core

The thiazole nucleus is a versatile and privileged scaffold in ligand design, serving as a foundational structure for building molecules that can interact with a wide range of biological targets. bohrium.comacs.orgglobalresearchonline.net Several strategies are employed to leverage the properties of the thiazole core.

One common strategy is to use the thiazole ring as a bioisostere for other aromatic rings, such as benzene (B151609) or pyridine. acs.org Due to its five-membered structure, the thiazole ring has a smaller spatial dimension than a benzene ring, which can be advantageous for fitting into certain binding pockets. acs.org Its unique electronic properties, including the presence of nitrogen and sulfur heteroatoms, provide distinct opportunities for hydrogen bonding and other polar interactions that are not possible with a simple phenyl ring.

Another approach is molecular hybridization , where the thiazole moiety is combined with other known pharmacophores to create a single molecule with potentially synergistic or multi-target activity. researchgate.net For example, researchers have designed hybrids of thiazole and 2-pyrazoline, another biologically active heterocycle, to develop new antimicrobial agents. nih.gov

The thiazole core also serves as a central scaffold from which various functional groups can be appended to probe the binding site of a target protein. In the design of inhibitors for human lactate (B86563) dehydrogenase A (hLDHA), a thiazole scaffold was rationally chosen to position a carboxylate group and two aromatic rings in a specific orientation to meet the pharmacophore requirements of the enzyme's active site. acs.orgnih.gov This highlights how the rigid, planar structure of the thiazole ring can be used to control the spatial arrangement of key interacting groups, a fundamental principle in rational drug design.

Future Research Directions and Emerging Trends in Ethyl 4 3 Aminophenyl Thiazole 2 Carboxylate Chemistry

Development of Novel Catalytic Methods for Enhanced Synthetic Efficiency

Key areas of exploration include:

Palladium-Catalyzed Cross-Coupling: These reactions could be employed for the late-stage functionalization of the thiazole (B1198619) or phenyl rings, allowing for the rapid generation of a library of analogues.

C-H Activation: Direct functionalization of carbon-hydrogen bonds on the thiazole scaffold represents a highly atom-economical approach to creating new derivatives, minimizing the need for pre-functionalized starting materials.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, often with high stereoselectivity and lower toxicity, which is particularly advantageous for synthesizing pharmaceutical intermediates.

Green Catalysts: Research into reusable, environmentally benign catalysts, such as silica-supported tungstosilisic acid, is gaining traction for the synthesis of Hantzsch thiazole derivatives, aligning with the principles of green chemistry. bepls.com

Table 1: Comparison of Synthetic Methodologies for Thiazole Derivatives

| Feature | Traditional Methods (e.g., Hantzsch) | Emerging Catalytic Methods |

|---|---|---|

| Catalyst | Often requires stoichiometric reagents or harsh acids/bases | Sub-stoichiometric amounts of metal or organocatalysts |

| Efficiency | Moderate to good yields, but can be energy-intensive | Potentially higher yields, greater atom economy |

| Conditions | Often high temperatures and harsh reagents | Milder reaction conditions, greater functional group tolerance |

| Environmental Impact | Can generate significant waste and use toxic solvents | Reduced waste, potential for recyclable catalysts and greener solvents bepls.com |

| Versatility | Primarily for ring formation | Enables diverse post-synthesis modifications (e.g., C-H activation) |

Integration of Advanced Computational Approaches for Predictive Modeling and Design

Advanced computational chemistry is revolutionizing how molecules are designed and studied. By simulating molecular properties and interactions, researchers can prioritize synthetic targets, predict biological activity, and understand reaction mechanisms, thereby saving significant time and resources.

For Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate, computational approaches can be pivotal:

Density Functional Theory (DFT): DFT calculations can be used to model the molecule's electronic structure, predict its reactivity, and analyze spectroscopic data to verify its structure. researchgate.net This helps in understanding the fundamental properties that govern its chemical behavior.

Molecular Docking: In the context of drug discovery, molecular docking can predict how the molecule and its derivatives might bind to specific biological targets, such as enzymes or receptors. nih.gov This is crucial for identifying potential therapeutic applications and guiding the design of more potent analogues. For instance, modeling studies have been used to evaluate thiazole derivatives as potential PI3K/mTOR dual inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate a compound's chemical structure with its biological activity. ucla.edu By building a QSAR model for a series of derivatives, researchers can predict the activity of new, unsynthesized compounds.

ADME/Tox Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a molecule. nih.gov This early-stage screening is vital for identifying candidates with favorable pharmacokinetic profiles and avoiding costly late-stage failures in drug development.

Table 2: Applications of Computational Methods in Thiazole Chemistry

| Computational Method | Application in Research and Design |

|---|---|

| Density Functional Theory (DFT) | Predict molecular structure, electronic properties, and reactivity indices. researchgate.net |

| Molecular Docking | Simulate binding interactions with biological targets to predict efficacy. nih.govresearchgate.net |

| QSAR | Relate molecular structure to biological activity to guide lead optimization. ucla.edu |

| ADME/Tox Prediction | Forecast pharmacokinetic properties and potential toxicity of new derivatives. nih.govnih.gov |

Application of Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including enhanced safety, reproducibility, and scalability. jst.org.in These technologies are particularly well-suited for optimizing reaction conditions and for the high-throughput synthesis required in modern drug discovery.

Future directions in this area include:

Flow Synthesis: Performing the synthesis of this compound in a continuous flow reactor can allow for precise control over reaction parameters like temperature, pressure, and reaction time. This often leads to higher yields, improved purity, and safer handling of reactive intermediates. acs.orguc.pt

Automated Synthesis Platforms: Automated systems can perform entire synthetic sequences with minimal human intervention. merckmillipore.comsynplechem.com These platforms, often leveraging pre-filled reagent cartridges, can rapidly generate libraries of derivatives by varying the starting materials. merckmillipore.com This accelerates the structure-activity relationship (SAR) studies essential for medicinal chemistry.

Integrated AI and Robotics: The ultimate goal is to create fully integrated platforms where AI algorithms design synthetic routes and robotic systems execute them. synplechem.comyoutube.com Such "self-driving labs" can autonomously design, synthesize, and test new molecules, dramatically accelerating the pace of chemical innovation. youtube.com

Table 3: Batch Synthesis vs. Flow Chemistry/Automation

| Parameter | Batch Synthesis | Flow Chemistry & Automated Platforms |

|---|---|---|

| Scalability | Challenging; requires re-optimization for different scales | Easier to scale by running the system for longer periods |

| Safety | Higher risk with large volumes of hazardous materials | Improved safety due to small reaction volumes and better heat control jst.org.in |

| Control | Less precise control over temperature and mixing | Precise control over reaction parameters, leading to higher reproducibility uc.pt |

| Throughput | Low; one reaction at a time | High; suitable for rapid library synthesis and optimization ucla.edu |

| Integration | Manual integration of synthesis, purification, and analysis | Can be integrated into a seamless, automated workflow youtube.com |

Exploration of New Chemical Space Derived from the Thiazole Scaffold

The thiazole nucleus is a versatile building block for exploring new chemical space. rsc.org By systematically modifying the substituents on the this compound core, researchers can create novel compounds with a wide array of physicochemical and biological properties. The inherent versatility of the thiazole ring allows for extensive functionalization. rsc.org

Key strategies for exploring new chemical space include:

Scaffold Hopping: This involves replacing the core thiazole structure with other bioisosteric rings to discover novel intellectual property and potentially improved properties. rsc.org

Fragment-Based Drug Discovery: Small molecular fragments can be attached to different positions of the parent molecule to probe interactions with biological targets and build more potent compounds.

Combinatorial Chemistry: Using automated synthesis, a large number of variations can be created by combining different building blocks at the key functional handles (the amino group and the ester). For example, the amino group can be acylated or alkylated, while the ester can be hydrolyzed to the carboxylic acid and coupled with various amines. nih.gov

Bioisosteric Replacement: The aminophenyl group could be replaced with other aromatic or heteroaromatic rings to modulate properties like solubility, metabolism, and target binding. Similarly, the ethyl carboxylate group can be converted into amides, hydrazides, or other functional groups to explore different interactions. nih.govmdpi.com

Table 4: Therapeutic Potential of Modified Thiazole Scaffolds

| Scaffold Modification | Potential Therapeutic Application |

|---|---|

| Addition of Pyridine/Pyran Moieties | Anticancer activity colab.ws |

| Formation of Thiazolopyridazines | Dihydrofolate reductase (DHFR) inhibition mdpi.com |

| Conjugation with Pyrazole Scaffold | Anti-diabetic and anti-inflammatory agents nih.gov |

| Derivatization of the 2-amino group | Antimicrobial and antifungal agents nih.govresearchgate.net |

Q & A

Q. Optimization Tips :

- Vary solvent polarity (e.g., DMF for faster kinetics, ethanol for cost efficiency).

- Adjust reflux time to balance yield and byproduct formation.

- Use catalysts like p-toluenesulfonic acid to enhance cyclization efficiency .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Basic

Key techniques include:

What safety protocols are essential when handling this compound?

Basic

Refer to SDS guidelines (e.g., AK Scientific):

- PPE : Gloves, goggles, and respirators (due to respiratory toxicity risks).

- Spill Management : Absorb with inert material (silica sand) and dispose as hazardous waste.

- Storage : In airtight containers at –20°C to prevent degradation .

How can hydrogen-bonding interactions influence its crystallographic behavior?

Advanced

The 3-aminophenyl group participates in N–H···O/S hydrogen bonds, stabilizing crystal lattices. Graph-set analysis (R₂²(8) motifs) reveals dimeric arrangements. Use SHELXTL to model these interactions and predict packing efficiency .

What strategies resolve contradictions in reported biological activity data?

Q. Advanced

- Replicate assays : Use standardized cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (DMSO ≤0.1%).

- SAR Analysis : Compare substituent effects (e.g., replacing the ethyl ester with methyl to assess lipophilicity impact) .

- Validate targets : Perform kinase profiling or molecular docking to confirm mechanism .

How is this compound utilized in structure-activity relationship (SAR) studies?

Q. Advanced

- Core Modifications : Substitute the thiazole ring’s 4-position with halogens to enhance bioavailability.

- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid to study polarity effects on membrane permeability .

- Table : Bioactivity trends for derivatives:

| Derivative | IC50 (μM) | Target |

|---|---|---|

| Ethyl 4-(3-NO₂-phenyl)thiazole-2-carboxylate | 12.3 | EGFR kinase |

| Ethyl 4-(3-NH2-phenyl)thiazole-2-carboxylate | 8.7 | Tubulin polymerization |

What computational tools aid in retrosynthetic planning for derivatives?

Q. Advanced

- Retrosynthesis AI : Tools like Pistachio or Reaxys propose routes using known reactions (e.g., Hantzsch thiazole synthesis).

- DFT Calculations : Optimize transition states for key steps (e.g., cyclization barriers) .

How does solvent choice impact recrystallization efficiency?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.